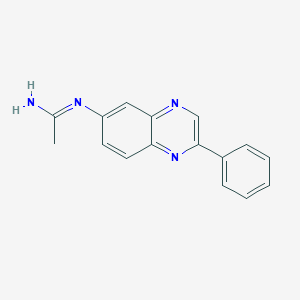

n-(2-Phenylquinoxalin-6-yl)acetamidine

Description

Properties

Molecular Formula |

C16H14N4 |

|---|---|

Molecular Weight |

262.31 g/mol |

IUPAC Name |

N'-(2-phenylquinoxalin-6-yl)ethanimidamide |

InChI |

InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |

InChI Key |

MBZFPRQXOXEWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenylquinoxaline-2(1H)-thione Intermediate

- Starting Material: 2-chloro-3-phenylquinoxaline.

- Reagent: N-cyclohexyldithiocarbamate cyclohexylammonium salt.

- Solvent: Chloroform.

- Conditions: Reflux at 61 °C for 12 hours.

- Workup: Evaporation under reduced pressure, addition of ethanol, filtration of yellow precipitate.

- Yield: Approximately 69–91%.

- Characterization: 1H NMR shows characteristic broad singlet for NH at δ ~14.5 ppm, aromatic protons between δ 7.3–8.5 ppm.

- Reference: This step is well-documented as a key intermediate preparation for quinoxaline derivatives.

Preparation of (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic Acid Hydrazide

- Starting Material: Phenylquinoxaline-thione derivative.

- Reagent: Hydrazine hydrate.

- Solvent: Absolute ethanol.

- Conditions: Reflux for 4 hours.

- Workup: Cooling, filtration, washing with ethanol and diethyl ether, recrystallization from aqueous ethanol.

- Yield: Around 82%.

- Characterization: 1H NMR signals for NH and NH2 groups, aromatic protons, and methylene protons adjacent to sulfur.

- Reference: This hydrazide is a precursor for further azide formation.

Formation of Carbonyl Azide Intermediate

- Starting Material: Hydrazide derivative.

- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl).

- Conditions: Reaction performed in an ice bath (~0 °C) for 15 minutes.

- Workup: Extraction with ethyl acetate to obtain in situ solution of carbonyl azide.

- Note: The azide solution is typically used without purification for subsequent coupling.

- Reference: This method is crucial for introducing the azide functionality enabling coupling with amines.

Coupling with Amines to Form N-(2-Phenylquinoxalin-6-yl)acetamidine

- Starting Material: In situ-generated carbonyl azide solution.

- Reagents: Amino acid methyl ester hydrochlorides or alkane amines.

- Base: Triethylamine.

- Solvent: Ethyl acetate.

- Conditions: Initial stirring at −5 °C for 24 hours, followed by room temperature (25 °C) for another 24 hours.

- Workup: Washing with dilute HCl, sodium bicarbonate solution, water, drying over sodium sulfate, evaporation, and recrystallization from petroleum ether–ethyl acetate (1:3).

- Yield: Good yields reported for both S-substituted esters and N-alkyl acetamides.

- Characterization: Confirmed by NMR spectroscopy and elemental analysis.

- Reference: This coupling step is the key final stage in preparing this compound derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Starting Material | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Phenylquinoxaline-thione synthesis | 2-chloro-3-phenylquinoxaline | N-cyclohexyldithiocarbamate salt, reflux 61 °C | 69–91 | Yellow powder, mp 224–225 °C |

| 2 | Hydrazide formation | Phenylquinoxaline-thione | Hydrazine hydrate, reflux 4 h | ~82 | Precursor for azide intermediate |

| 3 | Carbonyl azide generation | Hydrazide | NaNO2 + HCl, ice bath 15 min | - | In situ use, no purification |

| 4 | Coupling with amines to form amidine | Carbonyl azide solution | Amino acid esters or alkane amines, Et3N, 48 h | Good | Final product this compound |

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylquinoxalin-6-yl)acetamidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

N-(2-Phenylquinoxalin-6-yl)acetamidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic properties, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Phenylquinoxalin-6-yl)acetamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives ()

- Structure: Features a 2,3-diphenylquinoxaline core with an acetamide group at the 6-position.

- Key Difference : The target compound lacks the 3-phenyl substitution and replaces the acetamide (-NHCO-) with an acetamidine (-NH-C(=NH)-) group.

Acetamiprid ()

- Structure: (E)-N-[(6-chloro-3-pyridyl)]-N-cyano-N-methyl acetamidine.

- Key Difference: Contains a chloropyridyl substituent and a cyano group instead of the quinoxaline ring.

- Implications: Acetamiprid’s insecticidal activity is attributed to its nicotinic acetylcholine receptor (nAChR) antagonism. The quinoxaline scaffold in the target compound may confer distinct biological targets, such as kinase inhibition.

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide ()

- Structure: Combines a quinoxaline core with a thiazolidinone ring via an acetamide linker.

- Key Difference: The thiazolidinone moiety introduces sulfur-based reactivity, absent in the target compound.

- Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to acetamidine derivatives.

Key Observations :

- The high yield (90.2%) of compound 4a suggests efficient synthetic routes for quinoxaline-acetamide hybrids .

- The absence of acetamidine-specific synthesis data in the evidence highlights a gap for N-(2-phenylquinoxalin-6-yl)acetamidine.

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight compared to 4a and the thiazolidinone hybrid may improve bioavailability.

- The acetamidine group’s basicity (pKa ~11–12) could enhance solubility in acidic environments relative to neutral acetamides.

Q & A

Q. What are the established synthetic routes for N-(2-Phenylquinoxalin-6-yl)acetamidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between acetamidine derivatives and quinoxaline precursors. For example:

- Step 1 : React acetamidine hydrochloride (C₂H₆N₂·HCl) with a 2-phenylquinoxalin-6-yl electrophile (e.g., halogenated derivatives) in anhydrous ethanol under reflux (70–80°C) for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Temperature : Excess heat may decompose acetamidine to acetonitrile .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing N-(2-Phenylquinoxalin-6-yl)acetamidine?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity and purity. For example, quinoxaline protons appear as doublets in δ 8.5–9.0 ppm, while acetamidine protons resonate near δ 2.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₆H₁₄N₄: 262.12 g/mol).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What are the primary biochemical applications of N-(2-Phenylquinoxalin-6-yl)acetamidine in academic research?

- Methodological Answer :

- Nitric Oxide Synthase (NOS) Inhibition : Acts as a selective inhibitor of inducible NOS (iNOS) with IC₅₀ values in the low micromolar range. Use enzyme-linked immunosorbent assays (ELISA) to quantify NO production in macrophage cell lines .

- Antimicrobial Studies : Test against Gram-negative/positive bacteria (MIC assays in LB broth) due to quinoxaline’s DNA intercalation potential .

Advanced Research Questions

Q. How does N-(2-Phenylquinoxalin-6-yl)acetamidine interact with the iNOS oxygenase domain at a structural level?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with iNOS oxygenase domain (PDB ID: 1NOS) to identify binding residues (e.g., heme-propionate interactions) .

- Docking Simulations : Use AutoDock Vina to model hydrogen bonding with Glu377 and π-π stacking with Trp372 .

- Mutagenesis : Validate key residues (e.g., Trp372Ala) via site-directed mutagenesis and measure ΔIC₅₀ .

Q. What strategies resolve contradictions in reported bioactivity data for N-(2-Phenylquinoxalin-6-yl)acetamidine derivatives?

- Methodological Answer :

- Assay Standardization : Compare results across identical cell lines (e.g., RAW 264.7 macrophages) and NO detection methods (Griess reagent vs. fluorescent probes) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., acetonitrile under acidic conditions) that may confound activity .

Q. How can structure-activity relationships (SAR) guide the optimization of N-(2-Phenylquinoxalin-6-yl)acetamidine’s pharmacokinetics?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability (CYP450 microsomal assays) .

- LogP Adjustment : Replace the quinoxaline core with pyridopyrazine to reduce hydrophobicity (calculated via ChemAxon) .

Q. What experimental designs validate the selectivity of N-(2-Phenylquinoxalin-6-yl)acetamidine for iNOS over constitutive isoforms (nNOS/eNOS)?

- Methodological Answer :

- Isoform-Specific Assays : Compare IC₅₀ values using recombinant human iNOS, nNOS, and eNOS in parallel enzymatic assays (NADPH consumption monitored at 340 nm) .

- In Vivo Models : Administer the compound in LPS-induced inflammation models (e.g., murine colitis) and measure tissue-specific NO levels .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.